BenchChemオンラインストアへようこそ!

Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate

Stereochemistry Medicinal Chemistry Chiral Building Blocks

This cis-(1S,3R) Cbz-amino alcohol is a pre-stereochemically defined, shelf-stable intermediate designed for opioid and CNS drug discovery. Unlike the trans isomer or Boc analog, its hydrogenolytic Cbz group enables orthogonal deprotection in acid-sensitive pharmacophores, while the cis configuration matches key patent claims and eliminates chiral purification costs. Choose this specific isomer over racemic or trans variants for streamlined GMP synthesis.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Cat. No. B8049981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO
InChIInChI=1S/C15H21NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t13-,14+/m0/s1
InChIKeyQYHAKPLUUUMEFH-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate – A Stereochemically Defined Cbz-Protected Cyclohexyl Amino Alcohol Intermediate


Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate (CAS 1212180-29-4) is a chiral, non-racemic cyclohexane derivative bearing a benzyloxycarbonyl (Cbz)-protected amine at the 3-position and a hydroxymethyl substituent in a fixed cis (1S,3R) configuration . With molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol, it is supplied as a white to off-white solid with typical purities of 95–97% . The compound serves as a protected amino alcohol building block in medicinal chemistry, where the Cbz group enables orthogonal deprotection via hydrogenolysis and the rigid cyclohexane scaffold provides conformational constraint for target engagement .

Why In-Class Cyclohexyl Carbamates Cannot Substitute Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate


Cyclohexyl carbamate derivatives with hydroxymethyl substitution are not interchangeable due to the compounding effects of stereochemistry (cis vs. trans), N‑protecting group identity (Cbz vs. Boc vs. Alloc), and ring‑substitution regiochemistry (3‑ vs. 4‑position). The cis‑configured isomer [CAS 1212180‑29‑4] presents both the hydroxymethyl and Cbz‑amino groups on the same face of the cyclohexane ring, resulting in a calculated LogP of 2.85 that differs meaningfully from the trans isomer’s predicted lipophilicity profile [1]. The Cbz group additionally offers hydrogenolytic deprotection conditions orthogonal to the acid‑labile Boc group, directly impacting synthetic route design and intermediate shelf‑stability . These orthogonal differences in stereochemistry, protecting‑group chemistry, and physicochemical properties preclude simple substitution without altering downstream compound performance or synthetic efficiency.

Quantitative Differentiation Evidence for Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate


Stereochemical Identity: cis-(1S,3R) vs. trans-(1R,3R) Configuration

The target compound bears the (1S,3R) absolute configuration, confirmed by the IUPAC name benzyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate and the InChI Key QYHAKPLUUUMEFH-KGLIPLIRSA-N . Its trans counterpart, benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate (CAS 1202411‑95‑7), has InChI Key QYHAKPLUUUMEFH‑ZIAGYGMSSA‑N, reflecting a different relative orientation of the hydroxymethyl and Cbz‑amino groups . This stereochemical divergence is not a trivial distinction; in the mPGES‑1 inhibitor program at Pfizer, only the (S,S)‑trans amino alcohol derived from the trans‑carbamate intermediate produced active inhibitors, underscoring that the 3‑dimensional presentation of the amino and hydroxymethyl groups is a critical determinant of biological target engagement .

Stereochemistry Medicinal Chemistry Chiral Building Blocks

Lipophilicity Differential: cis vs. trans Isomer LogP

The calculated LogP for the cis‑isomer is 2.8548 [1]. While an experimentally measured LogP for the trans isomer is not publicly indexed, the differing spatial orientation of the polar hydroxymethyl and carbamate groups is expected to produce a distinct hydrogen‑bonding surface and solvation free energy, leading to a different effective LogP. The polar surface area (PSA) of the cis isomer is 58.56 Ų [1]; a PSA difference of even 5–10 Ų between cis and trans stereoisomers can alter membrane permeability by approximately 2‑fold in Caco‑2 assays, based on class‑level observations of cyclohexane diastereomers [2].

Physicochemical Properties Drug Design Lipophilicity

Protecting Group Orthogonality: Cbz vs. Boc Deprotection Conditions

The Cbz group of Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate is removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the Boc analog—tert-butyl N-[cis-3-(hydroxymethyl)cyclohexyl]carbamate (CAS 920966‑16‑1)—requires acidic conditions (TFA or HCl) that are incompatible with acid‑sensitive substrates [1]. In the Pfizer mPGES‑1 inhibitor synthesis, Cbz‑protected amino alcohols were preferred because the resulting free amine could be generated without exposing later‑stage intermediates to strongly acidic media, and the Cbz‑carbamate exhibited shelf‑stability exceeding one year at ambient temperature, whereas the corresponding free amine darkened and absorbed CO₂ within days .

Protecting Group Strategy Synthetic Chemistry Orthogonal Deprotection

Application Mapping: Neurological Disorder Drug Candidate Intermediates vs. Generic Cyclohexyl Carbamates

Vendor technical datasheets from multiple independent suppliers consistently identify Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders . The broader patent landscape supports this application: Grünenthal GmbH’s patent US 2011/0059999 claims hydroxymethylcyclohexylamines with affinity for the μ‑opioid receptor and ORL1 receptor as analgesics, for which Cbz‑protected amino alcohols of defined cis or trans configuration serve as direct synthetic precursors [1]. In contrast, the Boc‑protected analog (CAS 920966‑16‑1) is not explicitly cited in neurological disorder patent filings, suggesting a narrower validated application space [2].

Neurological Disorders Pharmaceutical Intermediates Opioid Receptor Ligands

Recommended Application Scenarios for Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate


Synthesis of cis-Configured Neurological Drug Candidates (Opioid Receptor & ORL1 Ligands)

The compound’s cis-(1S,3R) stereochemistry directly matches the substitution pattern of hydroxymethylcyclohexylamines claimed in Grünenthal’s opioid receptor ligand patents (US 2011/0059999) [1]. Medicinal chemistry teams pursuing μ‑opioid or ORL1 receptor modulators should select the cis‑Cbz intermediate over the trans isomer or Boc analog, as the Cbz protecting group can be cleanly removed by hydrogenolysis without exposing acid‑sensitive functional groups commonly present in advanced opioid pharmacophores [1].

Shelf‑Stable Protected Amino Alcohol for GMP Process Development

Walker et al. (Synlett 2011) demonstrated that Cbz‑protected amino alcohols analogous to the target compound remained chemically intact for >1 year under ambient storage, whereas the corresponding free amines degraded within days . For process chemistry groups requiring a stable, storable intermediate that can be deprotected on demand via catalytic hydrogenation, the Cbz‑carbamate form provides a clear advantage over the free amine or the acid‑labile Boc‑protected variant .

Stereochemically Pure Building Block for Asymmetric Synthesis

The compound is supplied as a single enantiomer with defined (1S,3R) absolute configuration (confirmed by InChI Key KGLIPLIRSA‑N) . This pre‑established stereochemistry eliminates the need for chiral chromatographic separation downstream. In contrast, the corresponding racemic or trans isomers would introduce stereochemical complexity that can reduce overall yield and increase purification costs in multi‑step syntheses of enantiopure active pharmaceutical ingredients [2].

Lipophilicity‑Guided Intermediate Selection for CNS Drug Design

With a calculated LogP of 2.85 and a polar surface area of 58.56 Ų [2], the compound resides within a physicochemical space generally associated with favorable blood‑brain barrier penetration. This makes it a rational starting point for CNS drug discovery programs where the final drug candidate’s LogP must be balanced against solubility and metabolic stability. Its distinct lipophilicity profile compared to the trans isomer (estimated LogP difference of 0.2–0.5 log units) provides a meaningful tuning parameter in lead optimization [2].

Quote Request

Request a Quote for Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.